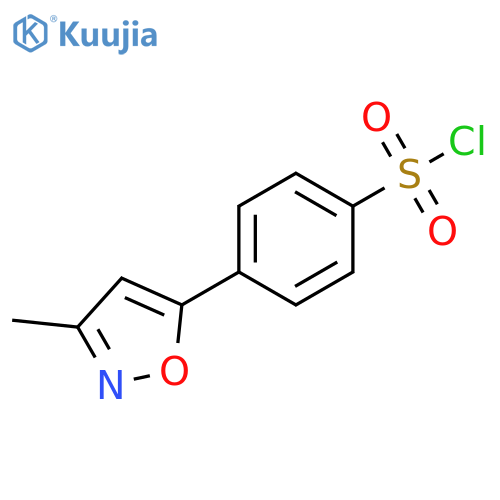Cas no 2060027-83-8 (4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)

2060027-83-8 structure
商品名:4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
CAS番号:2060027-83-8
MF:C10H8ClNO3S
メガワット:257.693420410156
MDL:MFCD30499147
CID:5212422
PubChem ID:125453989
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonyl chloride, 4-(3-methyl-5-isoxazolyl)-
- 4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride
-
- MDL: MFCD30499147
- インチ: 1S/C10H8ClNO3S/c1-7-6-10(15-12-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
- InChIKey: WDQYNZRTOJEOFG-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(C2ON=C(C)C=2)C=C1
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-337551-0.1g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 0.1g |
$1144.0 | 2025-03-18 | |
| Enamine | EN300-337551-10.0g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 10.0g |
$5590.0 | 2025-03-18 | |
| Enamine | EN300-337551-0.05g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 0.05g |
$1091.0 | 2025-03-18 | |
| Enamine | EN300-337551-2.5g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 2.5g |
$2548.0 | 2025-03-18 | |
| Enamine | EN300-337551-1g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 1g |
$1299.0 | 2023-09-03 | ||
| Enamine | EN300-337551-0.25g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 0.25g |
$1196.0 | 2025-03-18 | |
| Enamine | EN300-337551-1.0g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 1.0g |
$1299.0 | 2025-03-18 | |
| Enamine | EN300-337551-10g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 10g |
$5590.0 | 2023-09-03 | ||
| Enamine | EN300-337551-5.0g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 5.0g |
$3770.0 | 2025-03-18 | |
| Enamine | EN300-337551-0.5g |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride |
2060027-83-8 | 95.0% | 0.5g |
$1247.0 | 2025-03-18 |
4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
2060027-83-8 (4-(3-methyl-1,2-oxazol-5-yl)benzene-1-sulfonyl chloride) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量